molecular formula C22H17F2N3OS B2788461 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897482-26-7

4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2788461
CAS No.: 897482-26-7
M. Wt: 409.45
InChI Key: HMACOBIBWJXJER-UHFFFAOYSA-N
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Description

4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of benzothiazole, piperazine, and naphthalene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,6-difluoro-2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1,3-benzothiazole lies in its combination of benzothiazole, piperazine, and naphthalene moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c23-15-12-18(24)20-19(13-15)29-22(25-20)27-10-8-26(9-11-27)21(28)17-7-3-5-14-4-1-2-6-16(14)17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMACOBIBWJXJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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